N-benzyl-N'-methylhydrazine-1,2-dicarbothioamide
CAS No.:
Cat. No.: VC9515218
Molecular Formula: C10H14N4S2
Molecular Weight: 254.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N4S2 |
|---|---|
| Molecular Weight | 254.4 g/mol |
| IUPAC Name | 1-benzyl-3-(methylcarbamothioylamino)thiourea |
| Standard InChI | InChI=1S/C10H14N4S2/c1-11-9(15)13-14-10(16)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,13,15)(H2,12,14,16) |
| Standard InChI Key | VKFOPNSMAQGHOD-UHFFFAOYSA-N |
| SMILES | CNC(=S)NNC(=S)NCC1=CC=CC=C1 |
| Canonical SMILES | CNC(=S)NNC(=S)NCC1=CC=CC=C1 |
Introduction
Overview of N-benzyl-N'-methylhydrazine-1,2-dicarbothioamide
N-benzyl-N'-methylhydrazine-1,2-dicarbothioamide is a hydrazine derivative containing two thioamide groups. The compound's structure suggests potential applications in organic synthesis, coordination chemistry, and possibly biological activity due to the presence of hydrazine and thioamide functional groups.
Key Structural Features:
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Hydrazine Core: A central hydrazine backbone () allows for reactivity in nucleophilic substitution and coordination with metal ions.
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Thioamide Groups: The presence of groups introduces sulfur-based reactivity and potential hydrogen bonding capabilities.
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Substituents:
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A benzyl group () attached to one nitrogen atom provides aromatic character.
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A methyl group () on the other nitrogen atom adds steric and electronic effects.
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3.1. Biological Activity
Compounds with hydrazine and thioamide functionalities often exhibit antimicrobial, anticancer, or enzyme-inhibitory properties. The benzyl group may enhance lipophilicity, aiding in biological membrane penetration.
3.2. Coordination Chemistry
The compound could act as a bidentate or tridentate ligand in coordination complexes with transition metals due to the lone pairs on nitrogen and sulfur atoms.
3.3. Organic Synthesis
It may serve as a precursor for synthesizing heterocyclic compounds or as an intermediate in multi-step organic reactions.
Synthesis Pathways
A plausible synthesis route for N-benzyl-N'-methylhydrazine-1,2-dicarbothioamide could involve:
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Reacting benzylhydrazine with carbon disulfide under basic conditions to form an intermediate dithiocarbazate.
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Alkylating the intermediate with methyl iodide or similar reagents to introduce the methyl group.
Research Directions
Future studies could focus on:
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Evaluating its biological activity against bacterial or cancer cell lines.
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Investigating its coordination behavior with various metal ions.
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Exploring its role as a reagent in organic transformations.
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